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The QbD Approach to Analytical Method Development

The QbD framework, as outlined in ICH guidelines, is a systematic, proactive process for designing
analytical methods to ensure robust and reproducible performance [1]. It moves beyond traditional one-
factor-at-a-time (OFAT) development by emphasizing predefined objectives and understanding the

interaction of critical variables.

The core steps of the QbD approach are summarized in the workflow below:
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Defining the Analytical Target Profile (ATP) and Critical Quality
Attributes (CQAS)

The first step is to define the ATP, which is a prospective summary of the method's requirements, ensuring it
is fit for its intended purpose [1]. For infigratinib, the ATP would include the separation and quantification

of the active pharmaceutical ingredient (API) from its degradation products and process impurities.
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The CQAs are the measurable benchmarks that define method performance. For an infigratinib HPLC

method, the key CQAs are derived from the ATP.

e Peak Purity: Demonstrated using a photodiode array (PDA) or mass spectrometry (MS) detector to
ensure the infigratinib peak is homogenous and free from co-eluting impurities [2].

¢ Resolution (Rs): Baseline separation (Rs > 2.0) between infigratinib and all known degradation
products and impurities [2].

¢ Tailoring Factor (Tf): < 2.0 for the infigratinib peak, indicating good column performance and no
undesirable interactions.

¢ Precision: Repeatability of peak area and retention time for infigratinib and major degradation
products should have a relative standard deviation (RSD) of < 2.0% for the APl and < 5.0% for
impurities at the specification level [2].

Risk Assessment and Identifying Critical Method Parameters
(CMPs)

A risk assessment identifies method parameters whose variability can significantly impact the CQAs.

Techniques like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are commonly used [1].

For a reversed-phase HPLC (RP-HPLC) method of infigratinib, the high-risk parameters typically include:

¢ Mobile Phase Composition: Ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous
phase (e.g., buffer) [3] [4].

¢ pH of the Aqueous Buffer: Small changes can drastically alter selectivity, especially for ionizable
compounds.

e Column Temperature

¢ Flow Rate

e Gradient Profile (if using gradient elution)

Parameters like diluent composition and injection volume are generally lower risk.

Designing the Experiment (DoE) to Establish a Design Space

A Design of Experiments (DoE) approach is used to systematically study the interaction of CMPs and define

the design space—the multidimensional combination of parameters where the method meets all CQA criteria
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[1]. A full or fractional factorial design can be used to efficiently explore the effects of mobile phase pH,

buffer concentration, and gradient time on critical resolutions.

Proposed QbD-based Protocol for Infrigratinib

The following diagram outlines the core experimental workflow for the forced degradation and method

application studies:
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Materials and Reagents
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e API: Infigratinib reference standard.

e Chemicals: HPLC-grade acetonitrile and methanol, high-purity water, buffer salts (e.g., potassium
dihydrogen phosphate, ammonium formate), and acid/bases for pH adjustment (e.g., ortho-
phosphoric acid, sodium hydroxide).

e Forced Degradation Reagents: Hydrochloric acid (0.1-1 M), sodium hydroxide (0.1-1 M), hydrogen
peroxide (3-30%), and other relevant solvents [4].

Instrumentation and Chromatographic Conditions (Initial Scope)

This table provides a starting point for method development, based on commonly used conditions for similar

analyses [3] [4].

Table 1: Proposed Initial Chromatographic Conditions

Parameter Proposed Condition
HPLC System UHPLC or HPLC with PDA or MS detector
Column C18 (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 pm) [4]

| Mobile Phase | A: Buffer (e.g., 0.05% TFA or 10 mM Ammonium Formate, pH ~4.5) B: Acetonitrile (or
Methanol [3]) | | Elution Mode | Gradient (e.g., 20-80% B over 20-30 minutes) | | Flow Rate | 0.8 - 1.0
mL/min [3] [4] | | Column Temperature | 30 - 40 °C | | Detection Wavelength | 305 nm (based on common

chromophores [3] [4]) | | Injection Volume | 5 - 20 pL |

Forced Degradation Study Protocol

Forced degradation studies are critical to demonstrating the method's stability-indicating capability [4] [2].

¢ Preparation: Expose infigratinib API (in solution and solid state) to various stress conditions.
e Stress Conditions:
o Acidic Hydrolysis: Reflux with 0.1 M HCI for 4-8 hours [4].
o Alkaline Hydrolysis: Reflux with 0.1 M NaOH for 4-8 hours [4].
o Oxidative Degradation: Treat with 3% H202 at room temperature for 4-8 hours [4].
o Photodegradation: Expose solid APl and solution to UV (320-400 nm) and visible light (400-
800 nm) as per ICH Q1B [4].
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o Thermal Degradation: Expose solid API to dry heat (e.g., 105°C) and high humidity (e.qg.,
80°C/75% RH) for 24 hours [4].
e Analysis: After stress, neutralize, dilute, and analyze samples using the initial HPLC conditions.

Compare chromatograms with unstressed control.
¢ Degradation Product Characterization: Use LC-MS to identify the molecular weights and propose

structures for major degradation products [3].

Method Validation Parameters

Upon achieving satisfactory separation, the method must be validated as per ICH Q2(R1) guidelines [2]. The

table below outlines the key parameters and typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation N
Methodology Acceptance Criteria

Parameter

Specificity Resolve infigratinib from all DPs and placebo. No interference. Peak purity
Confirm peak purity via PDA/MS. index > 0.999.

Linearity Analyze infigratinib in the range of 5-25 pg/mL R2>0.995 [3].
for assay and 0.1-2.0 pg/mL for impurities.

Accuracy Spike API into placebo at 80%, 100%, 120% of Recovery 98-102% for assay;

(Recovery) target concentration (n=9). 90-110% for impurities [2].

| Precision | Repeatability: 6 injections of 100% standard. Intermediate Precision: Different

analyst/day/instrument. | RSD < 2.0% for assay; < 10% for impurities [2]. | | LOD/LOQ | Determine from

signal-to-noise ratio of 3:1 and 10:1, respectively. | LOQ should be at or below reporting threshold (e.g., ~0.1

pg/mL [3]). |

Important Considerations for Infrigratinib

e Ocular Toxicity Context: While not directly related to HPLC analysis, it is noteworthy that
infigratinib is associated with serious ocular adverse effects, including corneal epitheliopathy and
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haze [5]. This underscores the critical importance of a precise and reliable analytical method to
monitor drug quality and stability.

e MS Compatibility: If LC-MS is used for degradation product identification, the mobile phase should
be MS-compatible (e.g., using volatile buffers like ammonium formate/acetate instead of non-volatile
phosphate buffers) [2].

e Solution Stability: The stability of infigratinib and its degradation products in the sample solution
should be established under storage conditions (e.g., room temperature and refrigerated) to ensure
the integrity of results during analysis [4].

This proposed protocol provides a science- and risk-based roadmap for developing a robust, stability-

indicating HPLC method for infigratinib, ensuring the drug's safety and efficacy throughout its shelf life.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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